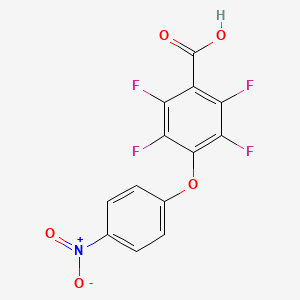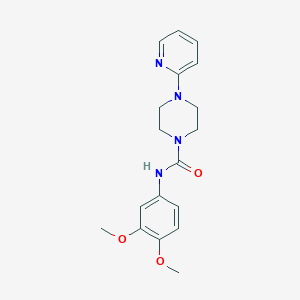![molecular formula C11H8ClNO2S B5877766 2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as COT, is a thiazolidinone derivative that has been extensively studied for its pharmacological properties. This compound is a potent antioxidant, anti-inflammatory, and anti-cancer agent with a wide range of therapeutic potential.
Mecanismo De Acción
The mechanism of action of COT is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in oxidative stress, inflammation, and cancer progression. COT has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
COT has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by scavenging ROS and reducing oxidative stress. COT also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, COT has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using COT in lab experiments is its potent pharmacological properties, which make it suitable for studying various biological processes. Additionally, COT is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using COT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the study of COT. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the mechanism of action of COT in more detail to better understand its pharmacological properties. Additionally, the development of new derivatives of COT with improved pharmacological properties could be explored.
Métodos De Síntesis
COT can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate to yield COT. This synthesis method has been optimized to produce high yields of pure COT, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
COT has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. COT also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, COT has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
(2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUAJGWOIEAFU-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=C(C=C2)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC=C(C=C2)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

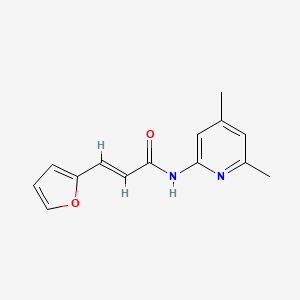

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
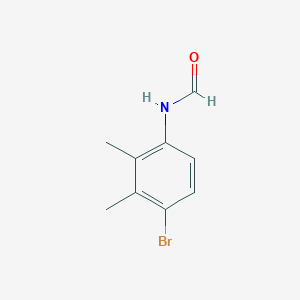
![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
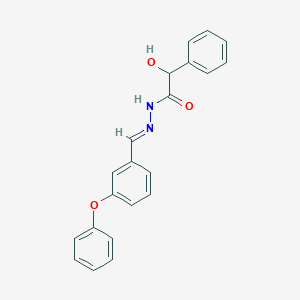
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
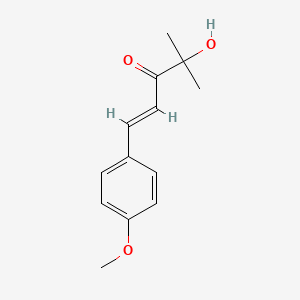
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
